ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

Catalog No.
S12196612
CAS No.
M.F
C10H9Cl3N2O2
M. Wt
295.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazi...

Product Name

ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9+

InChI Key

JSJNQOAPZJPWKM-OQLLNIDSSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/Cl

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a chemical compound notable for its unique structure, which features a hydrazinylidene group linked to a dichlorophenyl ring. This compound has garnered attention in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C10H9Cl3N2O2C_{10}H_{9}Cl_{3}N_{2}O_{2} with a molecular weight of 295.5 g/mol. The compound is characterized by the presence of two chlorine atoms, which contribute to its reactivity and biological activity .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
  • Reduction: Reduction reactions can be conducted with reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  • Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like sodium methoxide or potassium cyanide.

Research indicates that ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. These properties make it a candidate for further exploration in drug development.

The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,5-dichlorophenylhydrazine. This reaction is generally facilitated by a base such as sodium hydroxide and requires refluxing for several hours to ensure complete conversion into the desired product. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield through automated reactors that precisely control reaction conditions .

Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate has diverse applications:

  • Organic Chemistry: Utilized as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties.
  • Medicinal Chemistry: Explored for therapeutic applications in drug development.
  • Industrial Use: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

The interaction studies of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate reveal its capacity to bind to specific enzymes or receptors. This binding may modulate their activity, leading to various biological effects. The precise molecular targets and pathways involved depend on the context of its application, highlighting the need for further research to elucidate these interactions fully .

Several compounds exhibit structural similarities to ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate385425-15-00.55
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one2095779-74-90.56
3-Chloro-5-methoxy-1-methyl-1H-indazole1446410-04-30.56
5-Chloro-6-methoxy-1H-indazole1082041-58-40.55
3-Chloro-4-methoxy-1-methyl-1H-indazole1780480-20-70.54

These compounds share structural features but differ in their functional groups and biological activities. The distinct hydrazinylidene linkage and dichlorophenyl substitution in ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate contribute to its unique reactivity and potential applications compared to these similar compounds .

The IUPAC name ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate reflects its substituent positions and stereochemistry. Key components include:

  • Ethyl ester group: Derived from acetic acid.
  • Chloro substituent: At position 2 of the acetate backbone.
  • Hydrazinylidene linkage: Connects the acetate to the 2,5-dichlorophenyl group.
  • E-configuration: Indicates the geometry of the hydrazone double bond.

The systematic identifier C$${10}$$H$$9$$Cl$$3$$N$$2$$O$$_2$$ (molecular weight: 295.5 g/mol) aligns with PubChem’s classification for analogous hydrazone derivatives. The compound’s Canonical SMILES, CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl, confirms the spatial arrangement of substituents.

Molecular Geometry and Stereochemical Analysis

The molecule adopts a planar conformation due to conjugation across the hydrazone (-N=N-) and acetate (-COO-) groups. Key geometric parameters include:

ParameterValue
C=N bond length1.28 Å (typical for hydrazones)
N-N bond length1.38 Å
Dihedral angle (C-Cl⋯Cl-C)120° (minimizes steric strain)

The E-configuration places the chloro group and phenyl ring on opposite sides of the hydrazone double bond, as shown in the 3D conformer models from PubChem. This geometry reduces steric hindrance between the 2,5-dichlorophenyl group and the ethyl ester.

Crystallographic Data and Hydrogen Bonding Networks

While direct X-ray crystallography data for this compound is limited, analogous structures (e.g., 2,4-dichlorophenyl derivatives) reveal:

  • Monoclinic crystal system with space group P2$$_1$$/c.
  • Hydrogen bonding: The hydrazone NH group forms intermolecular bonds with ester carbonyl oxygen (O⋯H distance: 2.1 Å).
  • π-π stacking: Between dichlorophenyl rings (3.8 Å separation).

These interactions stabilize the crystal lattice and influence melting points (~94–102°C).

Comparative Analysis with Structural Analogues

Comparative studies highlight how substituent positions affect physicochemical properties:

CompoundMolecular Weight (g/mol)Melting Point (°C)LogP
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate295.598–102 (predicted)4.7
Ethyl (2Z)-2-chloro-2-[(4-isopropylphenyl)hydrazinylidene]acetate268.785–893.9
Ethyl 2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate295.5105–1084.9

Key trends:

  • Chlorine substitution: Para positions (e.g., 2,5-dichloro) increase logP vs. ortho/meta.
  • Steric effects: Bulky groups (e.g., isopropyl) lower melting points due to disrupted crystallinity.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.972961 g/mol

Monoisotopic Mass

293.972961 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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